molecular formula C12H10N4O B8346866 4,6-Diamino-2-phenoxy-nicotinonitrile CAS No. 42530-06-3

4,6-Diamino-2-phenoxy-nicotinonitrile

Cat. No. B8346866
M. Wt: 226.23 g/mol
InChI Key: HSRMZGPHZLSLMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07888374B2

Procedure details

A heavy walled, sealable tube suitable for microwave heating was charged with 60 mg (1.5 mmol) of NaH (60% dispersion in mineral oil) and 3 mL of dioxane. To the suspension was added 150 mg (1.59 mmol) of phenol, then the mixture was stirred for 15 min. Next, 212 mg (1.00 mmol) of 2-bromo-4,6-diaminonicotinonitrile was added. The tube was sealed, and the mixture was heated with a microwave apparatus at 190° C. for 25 minutes then cooled and concentrated under reduced pressure. The residue was diluted with 10 mL of toluene and concentrated again under reduced pressure. The remaining material was taken up in 20 mL of ethyl acetate and extracted with 2M NaOH(aq.) (3×5 mL), and brine (1×5 mL), draining some red precipitate with the aqueous layers. The organic layer was dried over MgSO4, filtered, and concentrated to 178 mg (79%) of an orange solid. The product could be further purified via silica gel chromatography, eluting with 50:50 ethyl acetate:hexanes to provide a white solid. 1H NMR (300 MHz, d6-DMSO) δ 7.38 (m, 2H), 7.17 (m, 1H), 7.10 (m, 2H), 6.37 (s, 2H), 6.25 (s, 2H), 5.41 (s, 1H); MS (ESI) m/e=227 (M+H)+, 225 (M−H)−.
Name
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
212 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]1([OH:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.Br[C:11]1[N:18]=[C:17]([NH2:19])[CH:16]=[C:15]([NH2:20])[C:12]=1[C:13]#[N:14]>O1CCOCC1>[NH2:20][C:15]1[C:12]([C:13]#[N:14])=[C:11]([O:9][C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=2)[N:18]=[C:17]([NH2:19])[CH:16]=1 |f:0.1|

Inputs

Step One
Name
Quantity
60 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
150 mg
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Three
Name
Quantity
212 mg
Type
reactant
Smiles
BrC1=C(C#N)C(=CC(=N1)N)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
A heavy walled, sealable tube suitable for microwave heating
CUSTOM
Type
CUSTOM
Details
The tube was sealed
TEMPERATURE
Type
TEMPERATURE
Details
then cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with 10 mL of toluene
CONCENTRATION
Type
CONCENTRATION
Details
concentrated again under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with 2M NaOH(aq.) (3×5 mL), and brine (1×5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 178 mg (79%) of an orange solid
CUSTOM
Type
CUSTOM
Details
The product could be further purified via silica gel chromatography
WASH
Type
WASH
Details
eluting with 50:50 ethyl acetate
CUSTOM
Type
CUSTOM
Details
hexanes to provide a white solid

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
NC1=CC(=NC(=C1C#N)OC1=CC=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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